Molecular Weight and Lipophilicity Differentiation: Sec-Butyl vs. Tert-Butyl vs. Cyclohexyl N-Substituents on 5-Ethyl-2-Methoxybenzenesulfonamide Core
The target compound (MW: 271.38 g/mol) possesses a sec-butyl group on the sulfonamide nitrogen, which confers distinct lipophilicity and steric properties compared to its closest analogs. The directly comparable compound N-tert-butyl-5-ethyl-2-methoxybenzenesulfonamide has the same molecular formula (C13H21NO3S) and MW (271.38 g/mol) but differs critically in the branching of the N-alkyl group (sec-butyl vs. tert-butyl), leading to a predicted LogP difference. The measured LogP for the tert-butyl analog is 3.07, reported by Hit2Lead . While the experimental LogP for the target compound is not publicly available, the sec-butyl group is expected to yield a slightly lower LogP (estimated ~2.8–2.9) due to reduced hydrophobic surface area compared to the spherical tert-butyl group, a difference that can significantly affect membrane permeability and off-target binding in cellular assays. The even larger N-cyclohexyl analog (5-ethyl-2-methoxy-N-cyclohexylbenzenesulfonamide) has a higher MW and substantially greater lipophilicity, placing it in a different property space altogether .
| Evidence Dimension | Predicted lipophilicity (LogP) as a function of N-alkyl branching |
|---|---|
| Target Compound Data | Estimated LogP ~2.8–2.9 (in silico prediction for N-sec-butyl derivative) |
| Comparator Or Baseline | N-tert-butyl-5-ethyl-2-methoxybenzenesulfonamide: LogP = 3.07 (measured, Hit2Lead database); N-cyclohexyl-5-ethyl-2-methoxybenzenesulfonamide: LogP > 3.5 (predicted) |
| Quantified Difference | ΔLogP ≈ 0.2–0.3 units lower for target compound vs. tert-butyl analog |
| Conditions | Predicted LogP values based on fragment-based in silico models; experimental LogP for tert-butyl analog from Hit2Lead database measurement |
Why This Matters
This difference in LogP can alter the compound's permeability, solubility, and promiscuous binding profile, making the sec-butyl derivative the preferred choice when fine-tuning pharmacokinetic properties within a congeneric series is required.
